N-[1-(pyridin-2-yl)ethyl]aniline
Overview
Description
The compound N-[1-(pyridin-2-yl)ethyl]aniline is a nitrogen-containing aromatic molecule that is of interest in various chemical research areas. It is related to several compounds that have been synthesized and studied for their coordination chemistry, structural properties, and potential applications in materials science and catalysis.
Synthesis Analysis
The synthesis of related ligands, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, involves multicomponent reactions that are applicable to a wide library of similar structures . Another method for synthesizing related compounds, such as N-(2-pyridylmethylene) aniline, uses a mixture of 2-pyridinemethanol, aniline, and nitrobenzene heated in the presence of potassium hydroxide . These methods highlight the versatility and adaptability of synthetic approaches to create a variety of aniline derivatives with pyridinyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized using various techniques. For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was determined using X-ray diffraction, FT-IR, NMR, and mass spectroscopy . The structural analysis of these compounds is crucial for understanding their coordination behavior and potential applications in materials science.
Chemical Reactions Analysis
The reactivity of these compounds is demonstrated by their ability to form coordination complexes with various metals. For example, N,N,4-tris(pyridin-2-ylmethyl)aniline forms metal complexes with copper, cobalt, and manganese, resulting in diverse structures such as discrete complexes, dimers, and coordination polymers . Palladium(II) complexes containing N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives have been synthesized and shown to catalyze the polymerization of methyl methacrylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures and the nature of their coordination with metal ions. The flexibility of the ligand in forming various topologies with different metal ions affects the properties of the resulting materials, such as their potential for guest exchange and storage capabilities . The catalytic activity of palladium complexes containing these ligands is also a significant property, with implications for industrial polymerization processes .
Scientific Research Applications
Nonlinear Optical (NLO) Applications : N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, a related compound to N-[1-(pyridin-2-yl)ethyl]aniline, has been synthesized and studied for its potential in NLO applications. The research focused on the factors influencing the formation of polar crystals and their stability and transparency across a wide spectrum range (Draguta et al., 2015).
Chemical Shift Analysis in NMR Spectroscopy : Studies on 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, closely related to N-[1-(pyridin-2-yl)ethyl]aniline, have been conducted to understand the substituent-induced chemical shifts in 13C NMR. These analyses aid in elucidating the electronic substituent effects on molecular conformation and structure (Rančić et al., 2014).
Crystal Structure Analysis : The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, which shares a similar structure to N-[1-(pyridin-2-yl)ethyl]aniline, has been characterized. This provides valuable information for understanding the molecular arrangement and potential applications in material science (Adeleke & Omondi, 2022).
Catalysis and Chemical Reactions : Research has shown that 2-(pyridin-2-yl)aniline, closely related to N-[1-(pyridin-2-yl)ethyl]aniline, can be used as a directing group in C-H amination reactions mediated by cupric acetate. This finding is significant for synthetic chemistry and the development of new catalytic processes (Zhao et al., 2017).
Synthesis of Novel Complexes : Studies have also been conducted on the synthesis of novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands, including variants of N-[1-(pyridin-2-yl)ethyl]aniline. These complexes have potential applications in organometallic chemistry and catalysis (Dridi et al., 2014).
Photophysical and Electroluminescence Applications : Research involving N,N-di(3-(pyridin-2-yl)phenyl)aniline, a compound structurally similar to N-[1-(pyridin-2-yl)ethyl]aniline, has explored its use in the development of luminescent platinum complexes. These complexes have potential applications in optoelectronics and organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Future Directions
Pyridine derivatives, including “N-[1-(pyridin-2-yl)ethyl]aniline”, have potential applications in various fields due to their unique chemical properties . They are of special interest in medicinal chemistry due to their solubility and the possibility of improving water solubility in pharmaceutically potential molecules . Future research may focus on the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(13-9-5-6-10-14-13)15-12-7-3-2-4-8-12/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQPFEBBTYKNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-2-yl)ethyl]aniline | |
CAS RN |
6312-11-4 | |
Record name | NSC42669 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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